molecular formula C18H19N3O2 B3495228 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea

Cat. No.: B3495228
M. Wt: 309.4 g/mol
InChI Key: FWSHPXOIDGABMX-UHFFFAOYSA-N
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Description

1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-phenylurea (CAS 831212-68-1) is a synthetic small molecule with a molecular formula of C18H19N3O2 and a molecular weight of 309.36 g/mol . This urea derivative features a 5-methoxyindole moiety, a pharmacophore of significant interest in medicinal chemistry. Indole derivatives are prevalent in biologically active compounds and are known to exhibit a wide range of pharmacological properties, including potential applications as neuroprotectants . Research into similar compounds indicates that the 5-methoxyindole structure is a key feature for biological activity . Specifically, studies on analogs containing the 5-methoxy-1H-indol-3-yl group have highlighted their relevance in investigating pathways for Alzheimer's disease, where they have been shown to target mitochondrial complex I, demonstrating important neuroprotective effects in cellular models . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers exploring urea-based compounds, indole chemistry, or novel therapeutic scaffolds will find this material valuable for in-vitro biochemical and pharmacological studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-23-15-7-8-17-16(11-15)13(12-20-17)9-10-19-18(22)21-14-5-3-2-4-6-14/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSHPXOIDGABMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea and Analogs

The traditional synthesis of the title compound is a convergent process, relying on the preparation of the key precursor, 5-methoxytryptamine (B125070), followed by the formation of the urea (B33335) linkage.

The primary precursor for the indole (B1671886) portion of the molecule is 5-methoxytryptamine. Its synthesis is well-documented and can be achieved through several classical indole synthesis reactions. These methods typically construct the indole ring system from simpler aromatic precursors.

Commonly employed strategies for creating methoxy-activated indole rings include:

Fischer Indole Synthesis: This method involves the reaction of a substituted phenylhydrazine (B124118) (e.g., 4-methoxyphenylhydrazine) with an aldehyde or ketone containing a methylene (B1212753) group alpha to the carbonyl, under acidic conditions.

Bischler-Mohlau Indole Synthesis: This pathway involves the reaction of an α-bromo-ketone with an excess of an arylamine (like p-anisidine).

Hemetsberger-Knittel Indole Synthesis: This involves the thermal decomposition of α-azido-cinnamic esters, which cyclize to form indole-2-carboxylates.

Once the 5-methoxyindole (B15748) nucleus is formed, it must be elaborated to introduce the ethylamine (B1201723) side chain at the C3 position, a characteristic feature of tryptamines. This can be accomplished through various routes, such as the Speeter-Anthony synthesis, which involves the reduction of an intermediate indole-3-glyoxylamide. The resulting 5-methoxytryptamine serves as the key nucleophile for the subsequent urea formation step.

Table 1: Comparison of Classical Indole Synthesis Methods for Precursor Scaffolds

Synthetic MethodKey ReactantsGeneral ConditionsAdvantagesLimitations
Fischer Indole SynthesisArylhydrazine, Aldehyde/KetoneAcid catalysis (e.g., H₂SO₄, ZnCl₂), HeatVersatile, widely applicableRequires specific substitution patterns, harsh conditions
Bischler-Mohlau Indole Synthesisα-Halo-ketone, ArylamineHeat, often requires excess amineGood for specific substitution patternsLimited scope, potential for side reactions
Hemetsberger-Knittel Synthesisα-Azido-cinnamic esterThermal decompositionGood yields for certain substratesRequires synthesis of azide (B81097) precursor

The most direct and widely used method for constructing the urea linkage in this compound is the reaction of the primary amine of 5-methoxytryptamine with phenyl isocyanate. nih.gov This reaction is a nucleophilic addition where the amine attacks the electrophilic carbon of the isocyanate. The reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Alternative methods for urea formation that avoid the direct use of potentially hazardous isocyanates include:

Reaction with Carbamates: Phenyl carbamates can react with 5-methoxytryptamine to form the desired urea, though these reactions can sometimes be reversible.

Use of Phosgene (B1210022) Equivalents: Reagents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) can be used to activate the amine in a step-wise manner, followed by the addition of aniline (B41778) to complete the urea synthesis.

Palladium-Catalyzed Cross-Coupling: More modern approaches involve the Pd-catalyzed C–N cross-coupling of a protected urea (like benzylurea) with an appropriate aryl halide, followed by deprotection and a second arylation step. nih.gov This allows for the sequential and controlled introduction of different aryl groups, offering high flexibility for analog synthesis. nih.gov

Novel Synthetic Strategies for Enhanced Yields and Purity

Recent advancements in synthetic chemistry have focused on improving the efficiency, speed, and environmental footprint of organic reactions. These novel strategies are applicable to the synthesis of indole-urea compounds, offering significant advantages over traditional methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.govnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields and purity. mdpi.com

In the context of synthesizing this compound and its analogs, microwave heating can be applied to several key steps:

Indole Ring Formation: Classical reactions like the Fischer indole synthesis can be significantly accelerated under microwave conditions. nih.gov

Urea Formation: The coupling of amines and isocyanates or other urea-forming reactions can be completed in minutes with high efficiency using microwave irradiation. This rapid and efficient heating minimizes the formation of side products that can occur with prolonged heating under conventional methods. nih.gov

Table 2: Conventional vs. Microwave-Assisted Synthesis Comparison

Reaction StepConventional Method (Typical)Microwave-Assisted Method (Typical)Key Advantage of MAOS
Fischer Indole Synthesis2-12 hours reflux5-30 minutes at 100-150 °CDrastic reduction in reaction time
Urea Formation (Amine + Isocyanate)1-4 hours at room temp/reflux2-10 minutes at 80-120 °CIncreased reaction rate, improved yields
Pd-Catalyzed Coupling6-24 hours reflux15-60 minutes at 120-180 °CFaster catalyst turnover, higher efficiency

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceutically relevant molecules.

For the synthesis of indole-phenylureas, green approaches include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents. A notable example is the "on-water" synthesis, where the reaction between an amine and an isocyanate is performed in water, often leading to high yields and simplified product isolation via filtration. nih.gov

Catalytic and Atom-Economic Reactions: Employing catalytic systems, such as deep eutectic solvents that can act as both the solvent and catalyst, minimizes waste. rsc.org Developing one-pot procedures where multiple synthetic steps are carried out in the same vessel without isolating intermediates also improves efficiency and reduces solvent usage.

Alternative Reagents: Moving away from toxic reagents like phosgene towards safer alternatives is a key green strategy. One such approach involves the metal-free synthesis of ureas from amines and carbon dioxide (CO₂), a renewable and non-toxic C1 source, via an in-situ generated isocyanate intermediate.

Design and Synthesis of Analogs and Derivatives of the Core Structure

The this compound scaffold is amenable to extensive modification to explore structure-activity relationships (SAR). nih.govnih.gov Analogs can be designed by altering substituents on both the indole nucleus and the phenyl ring of the urea moiety.

Modifications on the Indole Ring:

Substitution at the 5-position: The 5-methoxy group can be replaced with other alkoxy groups, halogens, or alkyl chains to modulate lipophilicity and electronic properties.

Substitution at other positions: Introducing substituents at the N1, C2, C4, C6, or C7 positions of the indole ring can influence the molecule's conformation and interaction with biological targets. Synthesis of these analogs would involve starting with appropriately substituted indole precursors.

Modifications on the Phenylurea Moiety:

Substitution on the Phenyl Ring: The phenyl ring is a common site for derivatization. Introducing electron-donating or electron-withdrawing groups at the ortho-, meta-, or para-positions can significantly impact biological activity. nih.gov These analogs are readily synthesized by reacting 5-methoxytryptamine with the corresponding substituted phenyl isocyanate.

Replacement of the Phenyl Ring: The phenyl group can be replaced with other aromatic or heteroaromatic rings to explore different spatial and electronic interactions.

The synthesis of these derivatives generally follows the established pathways, utilizing a diverse library of substituted anilines (to generate isocyanates) and substituted tryptamines as building blocks. nih.gov This modular approach allows for the systematic generation of compound libraries for screening and optimization in drug discovery programs. nih.gov

Strategies for Structural Diversification

The structural diversification of this compound analogs is a key strategy to establish structure-activity relationships (SAR). Modifications are typically focused on three main regions of the molecule: the indole ring, the ethyl linker, and the terminal phenyl ring.

Modifications on the Indole Ring:

The indole core is a frequent target for modification to modulate the electronic and steric properties of the molecule. A variety of substituted indoles can be utilized as starting materials for the synthesis of analogs. For instance, different substituents can be introduced at various positions of the indole ring. The synthesis of indole derivatives often involves classical methods like the Fischer indole synthesis, which allows for the preparation of a wide range of substituted indoles by reacting a phenylhydrazine with an appropriate aldehyde or ketone. nih.gov More contemporary methods, such as palladium-catalyzed cross-coupling reactions, have also been employed to functionalize the indole nucleus. beilstein-journals.org

Furthermore, the nitrogen of the indole ring can be substituted with various groups. For example, N-alkylation or N-arylation can be achieved to introduce additional diversity. The synthesis of 1-substituted indole derivatives has been reported, which can then be elaborated to the desired phenylurea. beilstein-journals.org

Modifications on the Ethyl Linker:

The ethyl linker connecting the indole ring and the urea moiety can also be a point of diversification. While a two-carbon chain is common, analogs with shorter or longer linkers, or with substituents on the linker itself, can be synthesized to probe the optimal distance and conformation for biological activity. The synthesis of these modified linkers often involves starting from different indole derivatives, such as indole-3-acetic acid or indole-3-propanol, which can then be converted to the corresponding amine and subsequently to the urea.

Modifications on the Phenyl Ring:

The phenyl ring of the urea moiety is readily amenable to a wide range of modifications. Substituted anilines are common starting materials for the synthesis of phenylureas. By using anilines with different electronic and steric properties (e.g., electron-donating or electron-withdrawing groups at the ortho, meta, or para positions), a library of analogs can be generated. The general synthesis of 1,3-disubstituted ureas often involves the reaction of an isocyanate with an amine. nih.gov For instance, substituted phenyl isocyanates can be reacted with 2-(5-methoxy-1H-indol-3-yl)ethanamine to yield the desired analogs. Alternatively, substituted anilines can be treated with a phosgene equivalent to generate the corresponding isocyanate in situ, which then reacts with the indolylethylamine. nih.gov

A study on 1-phenyl-3-(1-phenylethyl)urea derivatives demonstrated that modifications on the phenyl ring significantly impacted their biological activity. nih.govnih.gov This highlights the importance of exploring a diverse range of substituents on this part of the molecule.

Stereochemical Considerations in Analog Synthesis

When modifications to the core structure of this compound introduce a chiral center, the stereochemistry of the resulting analogs becomes a critical factor. The biological activity of enantiomers can differ significantly, with one enantiomer often being more potent or having a different pharmacological profile than the other. Therefore, the stereoselective synthesis or separation of enantiomers is a crucial aspect of analog development.

Enantioselective Synthesis:

The enantioselective synthesis of chiral indole alkaloids and their derivatives is a well-established field, and these strategies can be applied to the synthesis of chiral analogs of the target compound. snnu.edu.cnresearchgate.net For instance, if a chiral center is introduced on the ethyl linker, an asymmetric synthesis of the corresponding chiral 2-(indol-3-yl)ethylamine derivative would be required. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. Chiral lactams have been used as building blocks for the enantioselective synthesis of diverse indole alkaloids. researchgate.net

Chiral Resolution:

In cases where a racemic mixture of a chiral analog is synthesized, the separation of the enantiomers is necessary to evaluate their individual biological activities. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a powerful technique for the separation of enantiomers. nih.gov The choice of the CSP and the mobile phase is critical for achieving successful separation. Additionally, diastereomeric salt formation with a chiral resolving agent can be employed to separate enantiomers by crystallization.

The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been described, where diastereomers were obtained by N-alkylation with a chiral auxiliary and subsequently separated. nih.gov This approach could be adapted for the resolution of chiral indolylethylamine precursors.

Molecular Interactions and Mechanistic Elucidation

Investigation of Molecular Targets and Binding Affinities

The compound's potential molecular targets are inferred from studies on molecules sharing its key structural features, such as the indole (B1671886) nucleus and the diphenylurea scaffold.

Derivatives containing the indolethylamine scaffold, similar to the 5-methoxyindole (B15748) portion of the subject compound, have been investigated for their affinity toward G protein-coupled receptors (GPCRs). For instance, a closely related hydroxyindole urea (B33335) derivative demonstrated binding affinity for serotonin (B10506) receptors. bindingdb.org Specifically, it showed measurable IC50 values for 5-hydroxytryptamine receptors 1A, 1B, and 1D. bindingdb.org

Furthermore, compounds featuring the 1-aryl-3-alkylurea structure have been explored as modulators of opioid receptors, another class of GPCRs. mdpi.com These studies indicate that the urea linkage is a key pharmacophore for interaction with these receptors, which are pivotal in neuromodulation. mdpi.com

Compound AnalogueReceptor TargetAffinity (IC50)
1-[2-(5-Hydroxy-1H-indol-3-yl)-ethyl]-3-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-urea5-hydroxytryptamine receptor 1B (Rat)467 nM
1-[2-(5-Hydroxy-1H-indol-3-yl)-ethyl]-3-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-urea5-hydroxytryptamine receptor 1A57 nM
1-[2-(5-Hydroxy-1H-indol-3-yl)-ethyl]-3-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-urea5-hydroxytryptamine receptor 1D4.7 nM

The diphenylurea scaffold is a well-established pharmacophore in the design of kinase inhibitors. nih.gov Research on 1,3-diphenylurea (B7728601) derivatives has demonstrated potent inhibitory activity against receptor tyrosine kinases such as c-MET and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis. nih.gov An indol-3-yl analogue, in particular, showed significant inhibitory concentration (IC50) values against both c-MET (18 nM) and VEGFR-2 (24 nM). nih.gov

Similarly, other urea-containing compounds have been identified as inhibitors of kinases in inflammatory pathways, such as p38 MAPK and c-Raf. mdpi.com The urea moiety is critical for forming key hydrogen bonds within the enzyme's active site. nih.gov Studies on other indole derivatives have also shown inhibitory potential against enzymes like PIM-1 kinase. mdpi.com

Compound Analogue ClassEnzyme TargetInhibitory Activity (IC50)
Indol-3-yl Diphenylurea Analoguec-MET18 nM
Indol-3-yl Diphenylurea AnalogueVEGFR-224 nM
1-(1,3-dioxoisoindolin-2-yl)-3-(4-bromophenyl)ureaEGFR42.91 nM
4,5,6,7-tetrabromo-1H-benzimidazole derivativePIM-1 Kinase0.52 µM

In silico and experimental studies of related diphenylurea compounds provide insight into the potential protein-ligand interactions of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea. The ureido group (-NH-CO-NH-) is a key hydrogen-bonding site. nih.gov In docking studies with kinase inhibitors, this group typically forms hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, such as glutamate (B1630785) and aspartate. mdpi.com

The phenyl ring can fit into a hydrophobic pocket, while the indole nucleus can form additional hydrophobic or hydrogen-bonding interactions, enhancing binding affinity and specificity. nih.gov For example, in studies of EGFR inhibitors, the carbonyl group of a urea analog formed a hydrogen bond with Lys745 in the active site. mdpi.com

Cellular Signaling Pathway Modulation (in vitro models)

By interacting with molecular targets like kinases and GPCRs, compounds structurally similar to this compound can modulate key cellular signaling pathways.

Inhibition of receptor tyrosine kinases such as c-MET and VEGFR-2 by diphenylurea analogues directly impacts downstream signaling cascades that control cell proliferation and survival. nih.gov Activation of these receptors normally triggers pathways like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. mdpi.com By blocking the initial phosphorylation event, inhibitors can suppress these entire cascades.

Separately, other methoxy-phenyl derivatives have been shown to modulate Toll-like receptor (TLR) signaling pathways. nih.gov These compounds can inhibit the activation of key transcription factors like nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), which are central to inflammatory responses. nih.gov This suggests that the 5-methoxyindole portion of the subject compound could potentially influence similar inflammatory signaling pathways.

The modulation of signaling pathways ultimately affects gene expression programs that regulate cellular processes like proliferation, apoptosis, and differentiation. nih.gov The antiproliferative activity of various indole and urea derivatives has been demonstrated in numerous cancer cell lines. nih.govmdpi.com

For example, substituted benzyl-1H-indole-2-carbohydrazides containing a 5-methoxyindole group showed potent cytotoxicity against breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines. nih.gov Similarly, 1,3-diphenylurea derivatives demonstrated significant growth inhibition in various cancer cell lines, an effect linked to their kinase inhibitory activity. nih.gov This antiproliferative effect is a direct consequence of altering the expression of genes involved in cell cycle progression and apoptosis. mdpi.com

Compound Analogue ClassCell LineAntiproliferative Activity (IC50)
Substituted 5-methoxy-1H-indole-2-carbohydrazide (cpd 4e)MCF-7 (Breast)0.57 µM
Substituted 5-methoxy-1H-indole-2-carbohydrazide (cpd 4e)HCT116 (Colon)1.95 µM
Substituted 5-methoxy-1H-indole-2-carbohydrazide (cpd 4e)A549 (Lung)3.49 µM
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaACHN (Renal)< 10 µM
N-((1-methyl-1H-indol-3-yl)methyl) acetamide (B32628) derivative (cpd 7d)MCF-7 (Breast)0.34 µM

Biophysical Characterization of Molecular Interactions

To comprehend the binding characteristics of this compound with its potential biological targets, a suite of biophysical techniques can be employed. These methods provide quantitative data on binding affinity, thermodynamics, and kinetics, which are crucial for structure-activity relationship (SAR) studies. While specific experimental data for this compound is not publicly available, the principles and potential applications of these techniques are discussed below.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. wur.nl This method allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). nih.govresearchgate.net

In a typical ITC experiment to study the interaction of this compound with a target protein, a solution of the compound would be titrated into a solution containing the protein in the calorimeter cell. The heat released or absorbed upon binding is measured, generating a binding isotherm. Fitting this data to a suitable binding model provides the thermodynamic profile of the interaction. For instance, studies on the binding of melatonin, a structurally related indoleamine, to its putative receptor quinone reductase 2 (NQO2) have successfully utilized ITC to determine its dissociation constant (Kd). nih.gov

Table 1: Hypothetical Isothermal Titration Calorimetry Data for the Interaction of this compound with a Target Protein

ParameterValueUnit
Stoichiometry (n)1.1-
Association Constant (Ka)2.5 x 105M-1
Dissociation Constant (Kd)4.0µM
Enthalpy Change (ΔH)-12.5kcal/mol
Entropy Change (ΔS)-15.8cal/mol·K

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that can be obtained from an ITC experiment. No specific ITC data for this compound is currently available in the public domain.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. nih.govcnr.it It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov

In an SPR experiment, the target protein is typically immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. cnr.it By analyzing the rates of signal increase during association and signal decrease during dissociation, the kinetic parameters of the interaction can be determined. nih.gov

Table 2: Hypothetical Surface Plasmon Resonance Kinetic Data for the Interaction of this compound with a Target Protein

ParameterValueUnit
Association Rate (ka)1.8 x 104M-1s-1
Dissociation Rate (kd)7.2 x 10-2s-1
Dissociation Constant (Kd)4.0µM

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that can be obtained from an SPR experiment. No specific SPR data for this compound is currently available in the public domain.

NMR Spectroscopy for Binding Site Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for characterizing ligand-protein interactions at an atomic level. nih.gov Chemical shift perturbation (CSP) mapping is a common NMR technique used to identify the binding site of a small molecule on a protein. nih.govbcm.edu

In a CSP experiment, 1H-15N HSQC spectra of an isotopically labeled protein are recorded in the absence and presence of this compound. Upon binding, the chemical environment of the amino acid residues in the binding pocket is altered, leading to changes in their corresponding peaks in the NMR spectrum. bcm.edu By mapping these chemical shift perturbations onto the three-dimensional structure of the protein, the binding site can be identified. researchgate.net

Theoretical Enzymatic Degradation Pathways in In Vitro Systems

Understanding the metabolic fate of a compound is crucial for its development as a potential therapeutic agent. In vitro systems, such as liver microsomes, are commonly used to study the enzymatic degradation of xenobiotics. researchgate.netnih.govflinders.edu.au While specific metabolic studies on this compound are not available, its potential degradation pathways can be predicted based on its chemical structure and known metabolic reactions of similar compounds.

The structure of this compound contains several moieties that are susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes found in liver microsomes. nih.gov Potential metabolic transformations include:

Hydroxylation: The phenyl ring and the indole nucleus are potential sites for aromatic hydroxylation. The ethyl linker and the methoxy (B1213986) group can also undergo aliphatic and O-demethylation, respectively.

Urea Cleavage: The urea linkage can be hydrolyzed, leading to the formation of 5-methoxytryptamine (B125070) and aniline (B41778).

N-dealkylation: Cleavage of the bond between the ethyl group and the urea nitrogen is another possible metabolic route.

The degradation of other phenylurea herbicides, such as diuron, has been shown to proceed through N-demethylation and hydroxylation, ultimately leading to the formation of dichlorophenylurea and other metabolites. nih.gov Similarly, bacterial degradation of phenylurea herbicides can involve hydrolysis of the urea side chain. nih.gov These examples provide a basis for predicting the potential metabolic products of this compound in in vitro systems.

Structure Activity Relationship Sar and Structural Biology

Elucidation of Key Pharmacophoric Features of the Indole-Phenylurea Moiety

The pharmacological activity of the indole-phenylurea class of compounds is dictated by a combination of key structural motifs that define its pharmacophore. These features include a hydrogen-bond-donating indole (B1671886) nitrogen, a hydrogen-bond-accepting and -donating urea (B33335) linkage, and two aromatic regions that engage in hydrophobic and aromatic interactions. nih.govnih.gov

The core pharmacophoric elements are generally recognized as:

Indole Ring System: This bicyclic aromatic system serves multiple roles. The indole N-H group acts as a crucial hydrogen bond donor. mdpi.com The ring itself provides a large, hydrophobic surface capable of engaging in π-π stacking and van der Waals interactions with target proteins. mdpi.combohrium.com

Urea Linkage (-NH-CO-NH-): This moiety is central to the pharmacophore, acting as a rigid linker that correctly orients the two aromatic systems. It is a potent hydrogen bonding element; the two N-H groups serve as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. nih.govnih.gov This dual nature allows for the formation of a stable hydrogen bond network with biological targets, which is often fundamental for high-affinity binding. nih.gov

Pharmacophore models for related phenylurea compounds highlight the importance of light blue-coded hydrophobic features and orange-coded aromatic ring features, complemented by green-coded hydrogen-bond acceptors.

Impact of Substituent Modifications on Molecular Interaction Profiles

Systematic modification of the substituents on the indole-phenylurea scaffold has provided detailed insights into the SAR of this chemical class. The nature and position of these substituents can dramatically influence binding affinity, selectivity, and functional activity.

Modifications to the terminal phenyl ring have a profound impact on biological activity, with a strong preference observed for substitution at the para-position in several target classes. nih.gov

Studies on phenylurea derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that substitution at the ortho or meta positions with groups such as -CH₃, -Cl, -CN, or -OCH₃ led to a complete loss of inhibitory activity. nih.gov In contrast, para-substituted analogs retained or exhibited enhanced potency. nih.gov This suggests the presence of a well-defined, sterically constrained pocket that accommodates the phenyl ring.

Further optimization showed that small alkyl groups (e.g., methyl, ethyl) at the para-position were tolerated, whereas larger groups like isopropyl resulted in a loss of activity, indicating a size limitation for this substituent. nih.gov The introduction of electron-withdrawing groups, such as -CN and especially -NO₂, at the para-position was found to be highly beneficial for activity. nih.gov Dihalogenated phenyl derivatives have also displayed considerable antitumor activity, in some cases greater than their monohalogenated counterparts. nih.gov

Table 1: Impact of Phenyl Ring Substitutions on IDO1 Inhibitory Activity nih.gov
PositionSubstituent TypeEffect on ActivityExample Substituents
ortho-Various (CH₃, Cl, CN, OCH₃)Loss of activity-
meta-Various (CH₃, Cl, CN, OCH₃)Loss of activity-
para-Halogens (F, Cl, Br)Activity maintained/similar-F, -Cl, -Br
Small Alkyl (≤ ethyl)Activity maintained-CH₃, -C₂H₅
Electron-WithdrawingActivity enhanced-CN, -NO₂
para-Large Alkyl (> ethyl)Loss of activity-CH(CH₃)₂

The 5-methoxy group on the indole ring of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea is a critical determinant of its activity. In related scaffolds, a methoxy (B1213986) group has been identified as an "allosteric determinant" necessary for selective enzyme inhibition. mdpi.com The oxygen atom of the methoxy group can also serve as a hydrogen bond acceptor in interactions with target proteins. mdpi.comnih.gov

The position of substituents on the indole ring is crucial. For a series of indole-2-carboxylic acid derivatives, substitutions at position 7 were found to be the most favorable for activity, whereas modifications at position 4 were the least favorable. researchgate.net This underscores the specific spatial requirements of the binding pocket accommodating the indole moiety. The indole N-H is also a key interaction point, often acting as a hydrogen bond donor to anchor the ligand to its target. mdpi.com

The urea linker is a structurally and functionally vital component. Its primary role is to establish a network of hydrogen bonds with the target protein. nih.gov Both urea N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. nih.gov In studies of p38 kinase inhibitors, the two urea N-H groups were observed forming strong hydrogen bonds with a glutamate (B1630785) side chain, while the carbonyl oxygen bonded with a backbone amide N-H. nih.gov

Due to its importance, the urea moiety is generally conserved. SAR studies on adamantyl urea derivatives showed that replacing the urea group with other linkers led to a decrease in activity, highlighting its fundamental role. nih.gov However, minor modifications, such as N-methylation, can be influential, primarily by altering the conformational preferences of the molecule. For instance, N-methylation of N,N'-diphenylurea can induce a shift from a trans,trans to a cis,cis conformation, which could significantly alter the binding mode. nih.gov In some related cytokinin analogs, the urea has been successfully replaced with a carbamate (B1207046) linkage. mdpi.com

Conformational Analysis and Bioactive Conformations

The three-dimensional structure, or conformation, of this compound is a key factor in its biological activity. The molecule's flexibility is largely dictated by rotation around the single bonds of the ethyl linker and the bonds connecting the aromatic rings to the urea moiety.

Due to resonance delocalization of non-bonded electrons from the nitrogen atoms into the adjacent carbonyl group, the urea functionality itself has a degree of conformational restriction and tends to be planar. nih.gov For N,N'-disubstituted ureas, a trans,trans conformation is generally preferred in both solid-state and solution phases. nih.gov

Co-crystallography and Structural Characterization of Compound-Target Complexes

To date, no co-crystal structures of this compound bound to a biological target have been reported in the public domain. However, computational docking studies on closely related phenylurea indole derivatives have provided valuable models of their binding modes, particularly as inhibitors of the ATP-binding cassette transporter G2 (ABCG2). bohrium.comnih.govnih.gov

These docking simulations consistently place the phenylurea indole derivatives within the central drug-binding cavity of the ABCG2 transporter (PDB ID: 6FFC). bohrium.comnih.gov The models suggest a specific network of interactions that anchor the inhibitor:

The indole moiety forms a hydrogen bond through its N-H group with the side chain of asparagine 436 (N436). mdpi.com

The aromatic portion of the indole engages in favorable staggered π-π stacking interactions with phenylalanine 439 (F439). mdpi.com

The urea carbonyl group is positioned to form hydrogen bonds with other residues, such as threonine 435 (T435). mdpi.com

Computational Chemistry and Cheminformatics in Research

Molecular Docking and Scoring Studies for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea, docking studies can elucidate potential protein targets and the specific interactions that stabilize the ligand-protein complex.

While specific docking studies for this compound are not extensively reported in publicly available literature, research on analogous indole (B1671886) and phenylurea derivatives provides significant insights. For instance, molecular docking studies of various 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea derivatives have been conducted to understand their interactions with the human adenosine (B11128) A2A receptor (AA2AR), a target for Parkinson's disease. bioinformation.net These studies often reveal key hydrogen bonding and hydrophobic interactions within the receptor's binding cavity. bioinformation.net Similarly, docking of other indole derivatives, such as 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide, has been used to predict binding affinities with targets like COX-2, STAT3, and TNF-α. nih.gov

A hypothetical docking study of this compound would likely show the urea (B33335) moiety acting as a crucial hydrogen bond donor and acceptor, interacting with polar residues in a target's active site. The indole and phenyl rings would be expected to form hydrophobic and π-π stacking interactions with nonpolar residues. The methoxy (B1213986) group on the indole ring could also participate in hydrogen bonding or hydrophobic interactions, further anchoring the molecule in the binding pocket. bioinformation.net The results of such a study would be quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more stable and potentially more potent interaction.

Table 1: Predicted Binding Affinities of Analogous Compounds to Various Targets

Compound Class Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
Phenylurea derivatives Adenosine A2A Receptor -8.5 to -10.2 ASN253, SER277, HIS278
Indole acetohydrazides COX-2 -9.0 ARG120, TYR355, SER530
Indole-based amides Fungal Proteins -7.5 to -9.8 TYR132, HIS377, ILE379

Molecular Dynamics Simulations of Compound-Target Systems

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the compound-target complex over time. nih.govnih.govresearchgate.netumsl.edu MD simulations provide valuable information on the stability of the predicted binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.

For a complex of this compound with a predicted target, an MD simulation would typically be run for tens to hundreds of nanoseconds. The trajectory of the simulation would be analyzed to assess parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system. A stable RMSD suggests that the ligand remains securely bound in the active site.

Furthermore, MD simulations can reveal conformational changes in the protein upon ligand binding and identify key residues that are consistently involved in the interaction. mdpi.com Analysis of the simulation can also provide a more accurate estimation of the binding free energy, often using methods like MM/PBSA or MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area). These calculations can help to refine the predictions from initial docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net For a series of indole-phenylurea analogs, a QSAR model could be developed to predict their activity against a particular target.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. researchgate.net The biological activity data (e.g., IC50 or Ki values) are then correlated with these descriptors using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. nih.govjmchemsci.comnih.gov

A robust QSAR model, once validated, can be used to predict the activity of new, unsynthesized analogs of this compound. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process. For example, a QSAR study on related thiazole (B1198619) derivatives revealed that antioxidant activity was influenced by parameters such as polarization, dipole moment, and lipophilicity. pensoft.netresearchgate.net

De Novo Design and Virtual Screening Methodologies for Indole-Phenylurea Analogs

De novo design and virtual screening are powerful computational strategies for the discovery of novel bioactive molecules. mdpi.comarxiv.org De novo design algorithms can generate novel molecular structures from scratch that are predicted to bind to a specific target. nih.gov These methods can be guided by the structure of the target's binding site or by a pharmacophore model derived from known active compounds. For the indole-phenylurea scaffold, de novo design could be used to explore different substitutions on the indole and phenyl rings to optimize binding affinity and other desirable properties.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to be active against a target of interest. nih.gov This can be done using either ligand-based or structure-based approaches. In a ligand-based virtual screen, a pharmacophore model of this compound could be used to search for compounds with similar 3D arrangements of chemical features. In a structure-based virtual screen, a library of compounds would be docked into the binding site of a target protein, and the top-scoring compounds would be selected for further investigation.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. dergipark.org.trdovepress.com A pharmacophore represents the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov

For this compound, a pharmacophore model could be generated based on its structure and the structures of other known active analogs. ugm.ac.idchemrxiv.org This model would typically include features such as hydrogen bond donors and acceptors (from the urea and indole NH groups), hydrophobic regions (from the phenyl and indole rings), and potentially an aromatic ring feature.

This pharmacophore model can then be used as a 3D query to search virtual compound libraries for molecules that possess a similar arrangement of these key features. ugm.ac.id This approach allows for the identification of structurally diverse compounds that may have the same mechanism of action as the parent molecule. The identified hits can then be subjected to further computational analysis, such as molecular docking, before being prioritized for synthesis and biological evaluation.

In Silico Prediction of ADMET Properties (Theoretical Models)

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the drug discovery process, as poor pharmacokinetic profiles are a major cause of clinical trial failures. nih.gov In silico models provide a rapid and early assessment of these properties before a compound is synthesized. mdpi.comayushcoe.in

For this compound, various computational tools can be used to predict its ADMET profile. scielo.br For instance, its oral bioavailability can be estimated based on Lipinski's Rule of Five and other physicochemical properties like polar surface area and the number of rotatable bonds. mdpi.com Its potential to cross the blood-brain barrier, its interaction with metabolic enzymes like cytochrome P450s, and its potential for hERG channel inhibition (a key cardiotoxicity indicator) can also be predicted using various established models. nih.gov While these predictions are theoretical, they provide valuable guidance for the design of analogs with improved drug-like properties. scielo.br

Table 2: Predicted ADMET Properties for a Hypothetical Indole-Phenylurea Compound

Property Predicted Value/Classification Implication
Molecular Weight ~325 g/mol Compliant with Lipinski's Rule of Five
LogP ~3.5 Good balance of solubility and permeability
Hydrogen Bond Donors 2 Compliant with Lipinski's Rule of Five
Hydrogen Bond Acceptors 3 Compliant with Lipinski's Rule of Five
Human Intestinal Absorption High Good potential for oral bioavailability
Blood-Brain Barrier Permeation Likely to cross Potential for CNS activity
CYP2D6 Inhibition Possible inhibitor Potential for drug-drug interactions
hERG Inhibition Low risk Lower potential for cardiotoxicity
Ames Mutagenicity Non-mutagenic Lower concern for carcinogenicity

Pre Clinical Research Paradigms and in Vitro Model Systems

Cell-Based Assays for Target Engagement and Pathway Activation

Cell-based assays are crucial for observing a compound's effect in a biological context. They can reveal whether the compound interacts with its intended molecular target (target engagement) and triggers the desired downstream biological signaling (pathway activation).

Comprehensive searches of scientific literature and bioassay databases did not yield specific published studies detailing the use of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea in targeted cell-based assays for pathway activation.

Reporter gene assays are a sophisticated tool to measure the activation or inhibition of a specific signaling pathway. In these assays, the regulatory sequence of a gene of interest is linked to a gene encoding a detectable protein, such as luciferase. An active compound will modulate the pathway, leading to a measurable change in the reporter signal.

No publicly available data from reporter gene assays specifically investigating this compound were found in a review of scientific literature.

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify "hits" that modulate a specific biological pathway or target. nih.gov The compound this compound has been included in several large-scale quantitative HTS (qHTS) campaigns.

Data available through the PubChem BioAssay database reveals that the compound was screened against several molecular targets but did not show significant activity. These screens are designed to identify potential starting points for drug discovery, and in these instances, the compound was classified as inactive. The results from these cellular and biochemical screens are summarized in the table below.

Assay IDAssay Target/GoalAssay TypeResult
AID 1794Agonists of human G-protein coupled receptor GPR35Cell-basedInactive
AID 1452Inhibitors of human AP-endonuclease 1BiochemicalInactive
AID 488945Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)BiochemicalInactive
AID 2660Inhibitors of the N-terminal domain of the West Nile virus proteinBiochemicalInactive

This data is compiled from the PubChem BioAssay database. The results indicate that in these specific large-scale screens, the compound did not meet the criteria for being an active "hit".

Tissue-Based and Ex Vivo Preparations for Functional Studies

Following initial cell-based screening, promising compounds may be evaluated in more complex systems, such as tissue preparations or ex vivo models. These studies use intact or sectioned tissues to study a compound's effect in a multicellular environment that more closely mimics a physiological system.

A review of published research did not identify any studies where this compound was evaluated using tissue-based or ex vivo preparations.

Mechanistic Studies in Model Organisms

Simple model organisms like yeast (Saccharomyces cerevisiae), nematode worms (Caenorhabditis elegans), and fruit flies (Drosophila melanogaster) are powerful tools for investigating the fundamental biological processes affected by a chemical compound. nih.gov They allow for rapid genetic and pathway analysis.

There is no evidence in the scientific literature of mechanistic studies being conducted on this compound using yeast, C. elegans, or Drosophila.

Development of Novel In Vitro Assays for Mechanistic Investigations

As research into a compound progresses, it may become necessary to develop bespoke in vitro assays to explore a novel mechanism of action or to answer highly specific questions about its biological activity.

No publications were found describing the development or use of novel in vitro assays specifically for the mechanistic investigation of this compound.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Reaction Mechanism Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule and its fragments, which is crucial for elucidating reaction pathways and identifying unknown products. Techniques like UHPLC-Q-Exactive Orbitrap mass spectrometry offer high resolution and mass accuracy, enabling the confident identification of reactants, intermediates, and products in complex mixtures. nih.gov

In the study of complex organic reactions, HRMS can be employed to track the formation of products and byproducts in real-time. nih.gov By analyzing the exact masses of ions, researchers can propose and verify molecular formulas. Tandem mass spectrometry (MS/MS) experiments further provide structural information through controlled fragmentation of parent ions. The resulting fragmentation patterns serve as a fingerprint, helping to distinguish between isomers and to map the structural changes occurring during a chemical transformation. This label-assisted mass spectrometry approach can accelerate the discovery and optimization of new reactions by allowing for rapid, high-throughput screening without the need for chromatographic separation. nih.gov For a compound like 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea, HRMS would be instrumental in confirming its successful synthesis by matching the observed mass to the calculated theoretical mass with high precision and in identifying any impurities or degradation products.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Studies

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation and conformational analysis of molecules in solution. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide primary information about the chemical environment of atoms, two-dimensional (2D) techniques are required to resolve complex structures and understand spatial relationships.

Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, helping to piece together molecular fragments. Heteronuclear correlation experiments like HSQC and HMBC link protons to their directly attached or more distant carbons, respectively, providing a complete map of the carbon skeleton.

For determining the three-dimensional conformation of flexible molecules, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. nih.gov It detects protons that are close in space, regardless of whether they are connected through bonds. The intensity of NOESY cross-peaks can be used to calculate interproton distances, which serve as constraints for computational molecular modeling to determine the preferred conformation(s) of the molecule in solution. nih.govmdpi.com This approach is critical for understanding how a molecule like this compound might adopt specific shapes, which can be crucial for its interactions in biological or material science contexts.

X-ray Diffraction for Solid-State Structure and Crystal Packing Analysis

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. Furthermore, it reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π–π stacking that govern the crystal packing. mdpi.commdpi.com

While specific crystal data for this compound is not available, analysis of a structurally related bis-indole compound, 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole, illustrates the type of detailed information that can be obtained. nih.gov In its crystal structure, the two indole (B1671886) rings are nearly perpendicular to each other, and the molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov The study of another related compound, a polymorph of 5-methoxyindole-2-carboxylic acid, highlights how intermolecular N–H⋯O and C–H⋯O interactions are crucial in building the crystal structure. mdpi.com

Table 1: Example Crystal Data for a Related Bis-Indole Compound This data is for 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole and is presented to illustrate the capabilities of X-ray diffraction. nih.gov

ParameterValue
Chemical FormulaC₂₅H₂₂N₂O₂
Formula Weight382.45
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.1545 (4)
b (Å)10.5954 (6)
c (Å)21.1668 (13)
β (°)93.679 (2)
Volume (ų)2048.86 (19)
Z (molecules/cell)4

Chromatographic Methods for Purity Assessment and Research-Scale Metabolite Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental for assessing the purity of synthesized compounds. ugent.be When coupled with detectors like UV-Vis or mass spectrometry (LC-MS), these methods can separate the target compound from starting materials, reagents, and byproducts, allowing for accurate quantification of its purity.

In research settings, these methods are also vital for studying the metabolic fate of a compound. nih.gov For instance, incubating a compound with liver microsomes or hepatocytes followed by UHPLC-HRMS analysis can identify potential metabolites. nih.govresearchgate.net This "metabolite profiling" is crucial for understanding how a compound may be modified in a biological system. For synthetic tryptamines, which are structurally related to the indole core of this compound, metabolic pathways often involve hydroxylation, N-dealkylation, and glucuronide conjugation. nih.gov

Table 2: Common Metabolic Transformations Observed for Tryptamine Derivatives This table lists general metabolic pathways identified for related synthetic tryptamines to illustrate the type of information gained from metabolite profiling. nih.govnih.gov

Metabolic ReactionDescription
HydroxylationAddition of a hydroxyl (-OH) group, typically on the indole ring or alkyl chains.
N-dealkylationRemoval of an alkyl group from a nitrogen atom.
CarbonylationFormation of a ketone group.
GlucuronidationConjugation with glucuronic acid, a Phase II metabolic process that increases water solubility.
SulfationConjugation with a sulfate (B86663) group, another common Phase II reaction.

Spectrophotometric and Fluorometric Assays for Concentration Determination in Research Samples

UV-Vis spectrophotometry and fluorometry are widely used techniques for the rapid and sensitive determination of compound concentrations in solution. These methods rely on the principle that molecules absorb (and for some, emit) light at specific wavelengths. The indole ring system present in this compound is expected to have a characteristic UV absorbance profile, which can be used for quantification.

A standard calibration curve is first generated by measuring the absorbance of several solutions of the pure compound at known concentrations. The concentration of an unknown research sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Fluorometric assays, where applicable, offer even greater sensitivity and selectivity. researchgate.net These assays are particularly useful for determining concentrations in dilute research samples, such as those from cell culture experiments or enzymatic assays, where high sensitivity is required.

Future Research Directions and Identified Gaps

Emerging Research Areas for the Indole-Phenylurea Scaffold

The indole-phenylurea scaffold is a "privileged structure" in drug discovery, demonstrating a wide range of biological activities. mdpi.com Recent research has focused on expanding its therapeutic applications beyond established areas, venturing into novel and significant pathological domains. Key emerging areas include oncology, infectious diseases, and neurodegenerative disorders. mdpi.comnih.gov

In oncology, a primary focus is the development of indole-phenylurea derivatives as inhibitors of critical cancer-related proteins. mdpi.com Research has demonstrated their potential in overcoming multidrug resistance (MDR), a major obstacle in cancer chemotherapy. researchgate.netnih.gov One significant area is the inhibition of ATP-binding cassette (ABC) transporters, such as ABCG2, which are responsible for effluxing chemotherapy drugs from cancer cells. nih.gov Phenylurea indole (B1671886) derivatives have been synthesized and identified as potent and selective inhibitors of ABCG2, thereby reversing MDR in cancer cell lines. nih.govresearchgate.net

Another burgeoning area is immunotherapy, specifically targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). mdpi.com IDO1 is an immunosuppressive enzyme that plays a crucial role in tumor immune escape. mdpi.com Novel phenylurea derivatives have been designed and synthesized as potent IDO1 inhibitors, showing promising anti-tumor efficacy in preclinical models. mdpi.comnih.gov Furthermore, the scaffold is being explored for its ability to dually inhibit key tyrosine kinase receptors like c-MET and VEGFR-2, which are involved in tumor proliferation, metastasis, and angiogenesis. nih.gov

Beyond cancer, the versatile indole scaffold is being investigated for its potential in treating infectious diseases, particularly drug-resistant tuberculosis, and in managing neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov

Table 1: Emerging Therapeutic Targets for the Indole-Phenylurea Scaffold

Therapeutic Area Molecular Target Rationale
Oncology (MDR) ABCG2 Transporter Reversing multidrug resistance by inhibiting drug efflux. nih.govresearchgate.net
Oncology (Immunotherapy) IDO1 Enzyme Overcoming tumor immune escape by inhibiting tryptophan metabolism. mdpi.com
Oncology (Angiogenesis) c-MET / VEGFR-2 Inhibiting tumor growth, proliferation, and blood vessel formation. nih.gov
Infectious Disease Mycobacterial Targets Addressing the challenge of drug-resistant tuberculosis. nih.gov
Neurodegenerative Disease Mitochondrial Complex I Providing neuroprotection in conditions like Alzheimer's disease. nih.gov

Exploration of Unidentified Molecular Targets and Signaling Pathways

While significant progress has been made in identifying the molecular targets of indole-phenylurea compounds, the full spectrum of their interactions remains to be elucidated. Current research is actively exploring novel targets and the intricate signaling pathways they modulate.

One key pathway under investigation is the one mediated by the ABCG2 transporter. Studies on phenylurea indole derivatives have shown that these compounds can increase the intracellular accumulation of chemotherapy drugs in ABCG2-overexpressing cells. nih.gov Mechanistic studies revealed that these derivatives act as competitive substrates for the ABCG2 transporter, stimulating its ATP hydrolysis and thereby competitively inhibiting the efflux of other substrates. nih.gov This suggests a direct interaction with the drug-binding site of the transporter. nih.gov

In the context of immunotherapy, molecular docking studies predict that phenylurea derivatives bind within the active site of the IDO1 enzyme. mdpi.com The phenylurea group itself forms crucial hydrogen bonds and π-interactions with key amino acid residues like Tyr126 and Ser167, which is vital for their inhibitory potency. mdpi.com

Furthermore, research into related compounds has shed light on other potential signaling pathways. For instance, certain indole derivatives have been found to modulate Toll-like receptor (TLR) signaling pathways, specifically the MyD88-dependent and TRIF-dependent pathways. nih.gov These pathways are crucial in the innate immune response and inflammation, and their modulation can lead to decreased expression of inflammatory genes by inhibiting the activation of NF-κB and IRF3. nih.gov Given the structural similarities, it is plausible that indole-phenylurea compounds could also interact with components of these inflammatory pathways, an area ripe for future investigation.

Table 2: Investigated Signaling Pathways for Indole-Based Scaffolds

Pathway Key Proteins Potential Effect of Inhibition
ABC Transporter Efflux ABCG2 Increased intracellular concentration of anticancer drugs. nih.gov
Tryptophan Metabolism IDO1 Enhanced anti-tumor immune response. mdpi.com
Receptor Tyrosine Kinase c-MET, VEGFR-2 Anti-angiogenic and anti-proliferative effects. nih.gov
Innate Immunity TLRs, MyD88, TRIF, NF-κB Anti-inflammatory effects. nih.gov

Methodological Innovations in the Study of Indole-Phenylurea Compounds

The exploration of indole-phenylurea derivatives is being propelled by a combination of established and innovative methodologies, from rational drug design to advanced biological evaluation.

Rational Design and Synthesis: The development of new compounds is often guided by a rational design approach that incorporates pharmacophoric features from known inhibitors. nih.gov For instance, the design of dual c-MET and VEGFR-2 inhibitors adheres to pharmacophoric models that include a hydrophobic pocket, a hydrogen-bonding region, and a linker. nih.gov Synthesis strategies typically involve multi-step reactions, such as the nucleophilic attack of an amino-functionalized precursor on an isocyanate, followed by cyclization reactions to build the final heterocyclic structure. nih.goviglobaljournal.com

In Silico Studies: Computational methods are integral to modern research on this scaffold. Molecular docking is extensively used to predict the binding modes of newly synthesized compounds within the active sites of their target proteins, such as IDO1, ABCG2, and EGFR. nih.govmdpi.commdpi.com These simulations provide insights into the structure-activity relationships (SAR) and help rationalize the observed biological activities, guiding the design of more potent analogues. mdpi.commdpi.com

Biological Evaluation: A tiered approach is used for biological evaluation. Initial screening often involves in vitro assays to determine the inhibitory activity of the compounds against their molecular targets (e.g., enzymatic assays for IDO1 or kinase inhibition assays for c-MET/VEGFR-2). mdpi.comnih.gov This is followed by cell-based assays to assess their efficacy in a more complex biological environment, such as measuring growth inhibition in various cancer cell lines. mdpi.com For compounds showing promise, further mechanistic studies are conducted, which may include apoptosis assays, cell cycle analysis, and tubulin polymerization inhibition studies. rsc.org

In Vivo Assessment: The most promising candidates from in vitro and cellular studies are advanced to in vivo evaluation. This includes pharmacokinetic studies in animal models to determine properties like plasma clearance, half-life, and oral bioavailability. mdpi.com Subsequently, anti-tumor efficacy is evaluated in xenograft models to assess the compound's ability to inhibit tumor growth in a living organism. mdpi.comnih.gov

Challenges and Opportunities in Indole-Phenylurea Research

The field of indole-phenylurea research is characterized by both significant challenges and compelling opportunities.

Challenges:

Drug Resistance: A primary challenge in cancer therapy is the emergence of drug resistance. researchgate.net While indole-phenylurea derivatives are being developed to overcome MDR, tumors can develop resistance through other mechanisms, necessitating the continuous development of novel agents.

Selectivity and Off-Target Effects: Achieving high selectivity for a specific molecular target while minimizing off-target effects is a persistent challenge in drug discovery. Compounds targeting kinases, for example, must be carefully designed to avoid inhibiting closely related kinases, which could lead to toxicity.

Bioavailability: Ensuring that a potent compound has favorable pharmacokinetic properties, including good oral bioavailability, is crucial for its development as a viable drug. mdpi.com

Opportunities:

Combinatorial Chemistry and High-Throughput Screening: The versatility of the indole-phenylurea scaffold allows for the creation of large libraries of derivatives through combinatorial chemistry. This, coupled with high-throughput screening, can accelerate the discovery of new lead compounds with desired biological activities.

Targeting Novel Pathways: There is a significant opportunity to explore the activity of these compounds against less-conventional targets and pathways involved in a range of diseases, from metabolic disorders to neuroinflammation. mdpi.comnih.gov

Development of Targeted Therapies: The ability to fine-tune the structure of indole-phenylurea derivatives offers the potential to develop highly selective, target-oriented chemotherapeutics. nih.gov For example, further optimization could lead to inhibitors with enhanced potency and selectivity for specific cancer-related proteins, potentially leading to more effective and less toxic treatments. nih.gov The development of dual or multi-target inhibitors also represents a promising strategy to tackle complex diseases like cancer. nih.gov

Q & A

Q. What synthetic strategies are recommended for preparing 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea, and how can reaction efficiency be optimized?

The synthesis involves coupling 2-(5-methoxy-1H-indol-3-yl)ethylamine with phenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C under inert atmosphere (N₂/Ar) to prevent hydrolysis. A 1:1.2 molar ratio (amine:isocyanate) ensures complete conversion. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) yields >85% purity. Strict moisture control and low temperatures minimize side reactions .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Structural confirmation : ¹H NMR (δ 7.2–7.4 ppm for phenyl protons; δ 6.8–7.0 ppm for indole protons) and ¹³C NMR (carbonyl signal at ~155 ppm). X-ray crystallography resolves stereochemistry, as applied to related indole-urea derivatives .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile:water 70:30, 1 mL/min flow rate) with UV detection at 254 nm ensures >98% purity for biological studies .

Advanced Research Questions

Q. How can dose-response experiments evaluate the compound’s kinase inhibitory effects?

  • In vitro assays : Use recombinant kinases (e.g., EGFR, JAK2) with ATP-concentration-matched conditions. Measure IC₅₀ via fluorescence polarization (FP) or ADP-Glo™ assays.
  • Validation : Triplicate experiments with positive controls (e.g., staurosporine) ensure reproducibility. Nonlinear regression (GraphPad Prism) calculates potency. Cross-validate with Western blotting for downstream phosphorylation targets .

Q. What methodologies reconcile discrepancies between computational and experimental binding affinities?

  • Refined docking : Adjust force field parameters (AMBER/CHARMM) and solvation models in AutoDock Vina.
  • Experimental validation : Isothermal titration calorimetry (ITC) measures ΔG. Molecular dynamics (MD) simulations (100 ns trajectories) account for protein flexibility .

Q. How is stability under physiological conditions characterized, and how are degradation products identified?

  • Protocol : Incubate in simulated gastric (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample aliquots at 0, 12, 24, and 48 hours.
  • Analysis : LC-MS (ESI+) identifies hydrolytic fragments (e.g., free indole). Quantify parent compound via HPLC .

Q. How should off-target effects be investigated in cellular models?

  • Proteome profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins. Identify binders via LC-MS/MS.
  • Functional assays : CRISPR-Cas9 knockout of candidate off-targets (e.g., cytochrome P450) clarifies specificity through dose-response comparisons .

Q. What strategies optimize solubility for in vivo pharmacokinetics without altering bioactivity?

  • Co-solvents : Test PEG-400, Cremophor EL, and DMSO (≤10% v/v) in saline.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation. Characterize encapsulation efficiency (>90%) and release kinetics .

Methodological Notes

  • Data Contradictions : Cross-validation with orthogonal techniques (e.g., ITC for binding, MD simulations for flexibility) resolves discrepancies .
  • Experimental Design : Integrate computational predictions (docking) with experimental assays (kinase inhibition) to balance efficiency and accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea
Reactant of Route 2
Reactant of Route 2
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.